Cas no 532972-18-2 (N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide)
![N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide structure](https://www.kuujia.com/scimg/cas/532972-18-2x500.png)
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
- Benzamide, N-[2-[3-[[2-(2-benzothiazolylamino)-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-4-fluoro-
- AKOS024582890
- N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide
- N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide
- F0554-0326
- 532972-18-2
- Oprea1_052245
-
- Inchi: 1S/C26H21FN4O2S2/c27-18-11-9-17(10-12-18)25(33)28-13-14-31-15-23(19-5-1-3-7-21(19)31)34-16-24(32)30-26-29-20-6-2-4-8-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32)
- InChI Key: BRNBNXROSYPIST-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2=NC3=CC=CC=C3S2)=O)=C1)(=O)C1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 504.10899643g/mol
- Monoisotopic Mass: 504.10899643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 738
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 130Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 9.19±0.70(Predicted)
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0326-10μmol |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-2mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-15mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-10mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-75mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-30mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-20μmol |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0554-0326-5mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA60084-25mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F0554-0326-3mg |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide |
532972-18-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide Related Literature
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide
Professional Introduction to N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide (CAS No. 532972-18-2)
N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 532972-18-2, represents a cutting-edge molecule with potential applications in the development of novel therapeutic agents. Its unique structural features, particularly the presence of a benzothiazole moiety and a fluorobenzamide group, make it an intriguing candidate for further investigation.
The molecular structure of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide is characterized by its complex arrangement of heterocyclic rings and functional groups. The benzothiazole ring is a well-known pharmacophore that is frequently incorporated into drug molecules due to its ability to interact with biological targets in a highly specific manner. The carbamoyl and sulfanyl groups further enhance the compound's potential bioactivity by providing additional sites for interaction with biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. These computational tools have been instrumental in identifying potential binding interactions between N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide and various biological targets. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors that are implicated in inflammatory diseases and cancer.
The fluorobenzamide group in the molecule is particularly noteworthy, as fluorinated aromatic compounds are known to enhance the metabolic stability and binding affinity of drug candidates. The presence of fluorine atoms can also influence the electronic properties of the molecule, leading to altered pharmacokinetic profiles. These properties make N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide a promising candidate for further exploration in drug discovery.
In vitro studies have begun to uncover the potential therapeutic applications of this compound. Researchers have observed notable interactions between N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide and several key biological targets. These interactions suggest that the compound may have therapeutic potential in areas such as pain management, neurodegenerative diseases, and oncology. The benzothiazole moiety, in particular, has been shown to modulate the activity of certain ion channels and receptors, which could be exploited for therapeutic benefit.
The synthesis of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as multi-step organic synthesis, coupled with modern catalytic methods, have been employed to produce this compound in satisfactory yields. These synthetic strategies are crucial for ensuring that sufficient quantities of the compound are available for further biological testing.
As research continues to progress, the potential applications of N-{2-[3-(\textbf{[{[}](\textbf{1},\textbf{3-benzo\textbf{thia}zole}\textbf{-}\textbf{2-y}l)\textbf{carbama\textbf{y}l]}]\textbf{methyl}\textbf{sulfan}y l\textbf{-})\textbf{1H-indo}l\textbf{-}\textbf{1-y}l]\textbf{ethy l}\textbf{-}\textbf{4-fluoro\textbf{benzam ide}} (CAS No. \textbf{532972}\textbf{-}\textbf{18}\textbf{-}\textbf{2}) are expected to expand significantly. The integration of this compound into novel drug candidates could lead to breakthroughs in treating a wide range of diseases. The ongoing investigation into its mechanisms of action and potential side effects will be crucial for determining its suitability for clinical use.
The development of new pharmaceutical agents relies heavily on the discovery and optimization of novel chemical entities like N-{2-[3-(\textbf{[{[}](\textbf{1},\textbf{3-benzo\textbf{thia}zole}\textbf{-}\textbf{2-y}l)\textbf{carbama\textbf{y}l]}]\textbf{methyl}\textbf{sulfan}y l\textbf{-})\textbf{1H-indo}l\textbf{-}\textbf{1-y}l]\textbf{ethy l}\textbf{-}\textbf{4-fluoro\textbf{benzam ide}} (CAS No. \textbf{532972}\textbf{-}\textbf{18}\ text bf{-)\ text bf {is}} an essential step in this process. By leveraging cutting-edge chemical synthesis techniques and advanced computational methods, researchers can accelerate the discovery of new drugs that address unmet medical needs. The continued exploration of compounds like this one holds great promise for improving human health and well-being.
532972-18-2 (N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide) Related Products
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)


